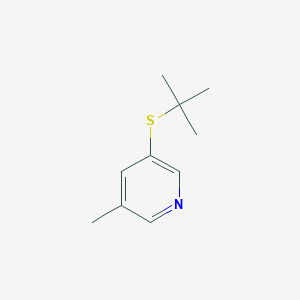
3-tert-butylsulfanyl-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butylsulfanyl-5-methylpyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is a derivative of 3-picoline, where a tert-butylthio group is attached to the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-tert-butylsulfanyl-5-methylpyridine typically involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydrogen atom at the fifth position of the pyridine ring is replaced by the tert-butylthio group. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent product quality.
化学反応の分析
Types of Reactions: 3-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, often using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Picoline.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-tert-butylsulfanyl-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline, 5-(tert-butylthio)-: A positional isomer with the tert-butylthio group at the second position.
4-Picoline, 5-(tert-butylthio)-: Another positional isomer with the tert-butylthio group at the fourth position.
Comparison:
Uniqueness: 3-tert-butylsulfanyl-5-methylpyridine is unique due to the specific positioning of the tert-butylthio group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Reactivity: The position of the tert-butylthio group affects the compound’s reactivity in substitution and oxidation reactions, making it distinct from other isomers.
Applications: The specific structure of this compound allows for unique applications in chemical synthesis and potential biological activities that may not be observed with other isomers.
特性
CAS番号 |
18794-47-3 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.3 g/mol |
IUPAC名 |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
InChIキー |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
正規SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















